N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide

Description

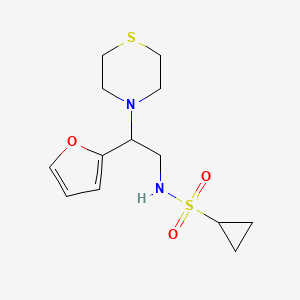

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

- Cyclopropanesulfonamide core: Provides rigidity and metabolic stability, common in bioactive molecules.

- Furan-2-yl substituent: An oxygen-containing heteroaromatic ring, influencing electronic properties and π-π stacking in biological targets.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c16-20(17,11-3-4-11)14-10-12(13-2-1-7-18-13)15-5-8-19-9-6-15/h1-2,7,11-12,14H,3-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGCOJZQKMHUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, such as the Vilsmeier reaction using DMF and POCl3.

Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an appropriate electrophile.

Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide group, which can be achieved through sulfonamide coupling reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the thiomorpholine moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced thiomorpholine compounds, and substituted sulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The sulfonamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key differences between the target compound and similar sulfonamide derivatives from the evidence:

Physicochemical Properties

- Solubility: The thiomorpholinoethyl group in the target compound likely improves aqueous solubility compared to morpholine analogs due to sulfur’s polarizability. In contrast, methylcyclopentyl or nitro groups in analogs () may reduce solubility .

- Stability : Cyclopropanesulfonamides are generally resistant to metabolic oxidation. Nitro groups () may confer redox activity but risk toxicity .

Biological Activity

Overview of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide

This compound is a synthetic compound that incorporates a furan ring, a thiomorpholine moiety, and a cyclopropanesulfonamide structure. Such compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Many sulfonamide derivatives have been studied for their antimicrobial properties. The presence of the furan ring may enhance the compound's interaction with microbial enzymes or receptors, potentially leading to inhibition of bacterial growth. For instance, studies on similar sulfonamides have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Anticancer Properties

Research has indicated that compounds containing furan and thiomorpholine structures can exhibit cytotoxic effects on cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. For example, sulfonamides have been noted to induce cell cycle arrest and promote apoptosis in cancer cells.

Anti-inflammatory Effects

Thiomorpholine derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation. This effect can be particularly beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

- Antimicrobial Study : A study investigating a series of sulfonamide derivatives demonstrated that modifications to the thiomorpholine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could be applicable to this compound.

- Anticancer Research : In vitro studies on furan-containing compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays like MTT or Annexin V/PI staining to assess cell viability and apoptosis.

- Inflammation Model : Experimental models of inflammation have shown that thiomorpholine derivatives can significantly reduce edema in carrageenan-induced paw edema tests, indicating potential therapeutic applications in treating inflammatory disorders.

Data Tables

| Activity Type | Compound Class | Example Results |

|---|---|---|

| Antimicrobial | Sulfonamides | Effective against S. aureus (MIC < 10 μg/mL) |

| Anticancer | Furan Derivatives | 50% inhibition of MCF-7 at 25 μM |

| Anti-inflammatory | Thiomorpholines | Reduced paw edema by 50% in rats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.